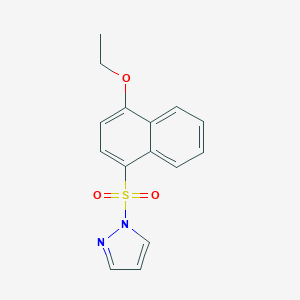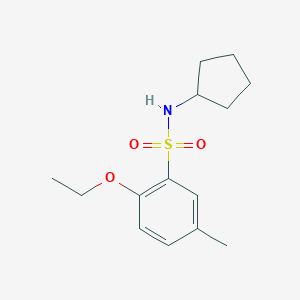
2,4,5-トリメチル-N-(4-メチル-2-ピリジニル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C15H18N2O2S and a molecular weight of 290.38062 . This compound is characterized by the presence of a benzenesulfonamide group substituted with three methyl groups and a pyridinyl group. It is used in various chemical and industrial applications due to its unique structural properties.
科学的研究の応用
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
作用機序
Target of Action
The primary targets of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide are currently unknown. The compound is still under investigation and more research is needed to identify its specific targets .
Mode of Action
As the compound is still under investigation, further studies are required to elucidate how it interacts with its targets and the resulting changes .
Result of Action
As the compound is still under investigation, further studies are required to describe these effects .
生化学分析
Biochemical Properties
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in cell growth and differentiation. Additionally, it can impact cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular processes and overall cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical or cellular response. Toxicity studies have indicated that high doses of the compound can cause significant adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux by inhibiting or modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the localization and accumulation of the compound within different cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects .
準備方法
The synthesis of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 4-methyl-2-aminopyridine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can be compared with similar compounds such as:
N-ethyl-4-methylbenzenesulfonamide: This compound has a similar sulfonamide structure but with an ethyl group instead of the pyridinyl group.
4-methyl-N-(2-pyridinyl)benzenesulfonamide: This compound has a similar pyridinyl group but lacks the additional methyl groups on the benzene ring.
The uniqueness of 2,4,5-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2,4,5-trimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-5-6-16-15(7-10)17-20(18,19)14-9-12(3)11(2)8-13(14)4/h5-9H,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXNDDKHLABPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














